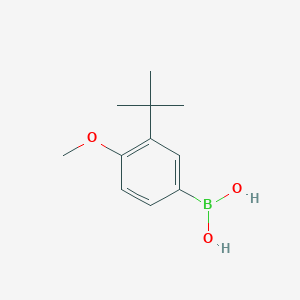

(3-tert-butyl-4-methoxyphenyl)boronic acid

描述

General Significance and Utility of Aryl Boronic Acids

Aryl boronic acids are a class of organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aryl group. Their prominence in modern organic synthesis is largely attributed to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. chemicalbook.com This reaction is a versatile and powerful method for forming carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. chemicalbook.com

The utility of aryl boronic acids extends to various other catalytic reactions, including but not limited to, palladium-catalyzed direct arylation, copper-mediated fluoroalkylation, rhodium-catalyzed asymmetric conjugate additions, and ruthenium-catalyzed direct arylation. chemicalbook.com Their stability, low toxicity, and the ease with which they can be handled and purified make them highly valuable reagents in both academic and industrial laboratories.

Specific Context of (3-tert-butyl-4-methoxyphenyl)boronic Acid in Academic Research

Within the broader class of aryl boronic acids, This compound is a notable example that has found utility in specialized research areas. Its structure, featuring a bulky tert-butyl group and an electron-donating methoxy (B1213986) group on the phenyl ring, imparts specific steric and electronic properties that can influence reaction outcomes. The tert-butyl group, for instance, can introduce significant steric hindrance, which can be exploited to control regioselectivity in certain reactions. The methoxy group, being electron-donating, can affect the reactivity of the boronic acid in cross-coupling reactions. researchgate.net

Scope and Academic Focus of the Research

The academic interest in This compound and its analogs primarily lies in their application as building blocks for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. Research often focuses on its use in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are common structural motifs in biologically active molecules and functional materials. chemicalbook.com Studies have explored its use in the preparation of inhibitors for various biological targets. chemicalbook.com Furthermore, related structures like di-tert-butylphenols are investigated for their anti-inflammatory and antioxidant properties. mdpi.comnih.gov

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of the title compound.

| Property | Value |

| CAS Number | 196960-96-0 |

| Molecular Formula | C₁₁H₁₇BO₃ |

| Molecular Weight | 208.07 g/mol cymitquimica.com |

| Appearance | White to light beige crystalline powder |

| Purity | Typically ≥98% cymitquimica.com |

This data is compiled from publicly available chemical supplier information.

Research Applications of this compound

The primary application of This compound in academic research is as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwindsor.ca

The steric bulk of the tert-butyl group in This compound can influence the efficiency and selectivity of the coupling reaction. While large steric hindrance on the boronic acid can sometimes slow down the reaction rate, it can also be advantageous in achieving specific isomeric products. The electron-donating nature of the methoxy group generally promotes the reaction. researchgate.net

Research has demonstrated the successful coupling of various aryl halides with substituted phenylboronic acids, including those with steric bulk and electron-donating or-withdrawing groups. researchgate.net For instance, studies on the Suzuki-Miyaura coupling of aryl chlorides have shown that sterically hindered and electron-rich phosphine (B1218219) ligands can enhance the catalytic activity of palladium, enabling the coupling of challenging substrates. uwindsor.ca

Synthesis of this compound

The synthesis of aryl boronic acids can be achieved through several methods. A common route involves the reaction of an organolithium or Grignard reagent, generated from the corresponding aryl halide, with a trialkyl borate (B1201080) followed by acidic hydrolysis. For example, a general procedure for preparing a related compound, p-anisylboronic acid, involves the reaction of p-chloroanisole. chemicalbook.com

属性

IUPAC Name |

(3-tert-butyl-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-11(2,3)9-7-8(12(13)14)5-6-10(9)15-4/h5-7,13-14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZFCLMTTASCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)C(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthesis Methodologies for 3 Tert Butyl 4 Methoxyphenyl Boronic Acid

Established Synthetic Pathways to (3-tert-butyl-4-methoxyphenyl)boronic Acid

Traditional methods rely on the formation of a highly reactive aryl-metal intermediate, which then reacts with a boron electrophile. These methods are powerful but can have limitations regarding the tolerance of sensitive functional groups. nih.gov

One of the most fundamental and long-standing methods for synthesizing arylboronic acids is the reaction of an aryl Grignard reagent with a trialkyl borate (B1201080) ester, followed by aqueous hydrolysis. nih.gov This pathway begins with the formation of the Grignard reagent from the corresponding aryl halide. For the target molecule, this involves reacting 1-bromo-3-tert-butyl-4-methoxybenzene with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). google.com

The resulting arylmagnesium bromide is then treated with a borate ester, such as trimethyl borate or triisopropyl borate, at very low temperatures (e.g., -70 °C) to prevent undesired side reactions like the formation of diaryl or triaryl boron species. google.com The intermediate boronate ester is not typically isolated but is directly hydrolyzed with an acid to yield the final this compound. nih.govgoogle.com The use of additives like lithium chloride (LiCl) can be crucial for facilitating the initial magnesium insertion, especially for less reactive aryl chlorides. google.com

Table 1: Key Components in the Grignard Route

| Reagent/Component | Role |

|---|---|

| 1-bromo-3-tert-butyl-4-methoxybenzene | Aryl Halide Precursor |

| Magnesium (Mg) | Forms the Grignard Reagent |

| Triisopropyl borate (B(O-iPr)₃) | Boron Electrophile |

| Tetrahydrofuran (THF) | Aprotic Ethereal Solvent |

An alternative to the Grignard route is the use of organolithium intermediates. This strategy involves the generation of an aryllithium species which is then quenched with a boron-containing electrophile. The aryllithium can be formed either through direct deprotonation (ortho-lithiation) of an activated aromatic ring or by halogen-metal exchange from an aryl halide.

For a substrate like this compound, the precursor would likely be 1-bromo-3-tert-butyl-4-methoxybenzene. This aryl bromide would be treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures in an inert solvent like THF. This rapidly exchanges the bromine atom for a lithium atom. The resulting aryllithium compound is a powerful nucleophile that is immediately "quenched" by the addition of a trialkyl borate. bris.ac.uk Subsequent acidic workup liberates the desired boronic acid. This method is often faster and occurs under more homogenous conditions than the Grignard reaction but requires strict control of temperature and moisture due to the high reactivity of organolithium reagents.

Table 2: General Steps in Lithiation-Borylation

| Step | Description | Typical Reagents |

|---|---|---|

| 1. Lithiation | Formation of the aryllithium species from the aryl halide. | n-Butyllithium, Tetrahydrofuran (THF) |

| 2. Borylation (Quench) | Reaction of the aryllithium with a boron electrophile. | Triisopropyl borate |

| 3. Hydrolysis | Acidic workup to produce the final boronic acid. | Aqueous Acid (e.g., HCl) |

Metal-Catalyzed Borylation Strategies for Aryl Boronic Acids

In recent decades, transition-metal catalysis has emerged as a superior alternative for the synthesis of arylboronic acids, offering milder reaction conditions and exceptional tolerance for a wide array of functional groups, which is a significant limitation in traditional organometallic methods. nih.govnih.gov These reactions typically involve the direct coupling of an aryl (pseudo)halide with a boron-containing reagent.

Palladium-catalyzed borylation, often referred to as the Miyaura borylation, is a powerful and widely used method for synthesizing arylboronic esters and acids. researchgate.net The reaction couples an aryl halide or triflate with a diboron (B99234) reagent, such as the stable and commonly used bis(pinacolato)diboron (B136004) (B₂pin₂), or the more atom-economical tetrahydroxydiboron (B82485) (B₂(OH)₄), which provides the boronic acid directly. nih.govupenn.edu

The catalytic cycle is typically initiated by a Pd(0) species, often generated in situ from a Pd(II) precatalyst like PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene). A base, such as potassium acetate (B1210297) or triethylamine, is essential for the reaction, facilitating the crucial transmetalation step. researchgate.net This methodology is highly efficient for a broad range of aryl bromides, iodides, and even the less reactive but more cost-effective aryl chlorides. nih.govorganic-chemistry.org

Table 3: Typical Components for Palladium-Catalyzed Borylation

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 1-chloro-3-tert-butyl-4-methoxybenzene | Substrate |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron Source |

| Catalyst | PdCl₂(dppf) | Palladium Precatalyst |

| Base | Potassium Acetate (KOAc) | Promotes Transmetalation |

| Solvent | Dioxane, Toluene | Aprotic Solvent |

As a more earth-abundant and cost-effective alternative to palladium, nickel has gained significant attention for catalyzing borylation reactions. upenn.edusemanticscholar.org Nickel-based systems have proven highly effective for the borylation of a wide variety of aryl and heteroaryl halides, including challenging aryl chlorides. nih.govorganic-chemistry.org

A common catalytic system involves a nickel(II) salt, such as NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane), often in combination with an additional phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃). organic-chemistry.org These reactions can be performed with tetrahydroxydiboron (B₂(OH)₄), offering a direct route to arylboronic acids under relatively mild conditions, sometimes even at room temperature. nih.govorganic-chemistry.org The functional group tolerance is broad, making it a highly attractive method for industrial applications. organic-chemistry.org

Table 4: Representative Nickel-Catalyzed Borylation System

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 3-tert-butyl-4-methoxyphenyl bromide | Substrate |

| Boron Reagent | Tetrahydroxydiboron (B₂(OH)₄) | Boron Source |

| Catalyst | NiCl₂(dppp) / PPh₃ | Nickel Catalyst System |

| Base | Diisopropylethylamine (DIPEA) | Base |

| Solvent | Ethanol | Solvent |

Copper catalysis represents another important strategy for the synthesis of arylboronic esters. While palladium and nickel are effective, copper-catalyzed methods have shown particular promise for the borylation of inexpensive and readily available aryl chlorides. rsc.org

These reactions often employ a copper(I) source with a stabilizing ligand, such as an N-heterocyclic carbene (NHC). A typical procedure involves reacting the aryl chloride with a diboron reagent like B₂pin₂ in the presence of a strong base, such as potassium tert-butoxide (KOtBu). rsc.org While the scope and applications of copper-catalyzed borylations are still expanding, they offer a valuable and economically viable pathway to arylboron compounds. thieme-connect.com

Table 5: Example of a Copper-Catalyzed Borylation System

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 1-chloro-3-tert-butyl-4-methoxybenzene | Substrate |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron Source |

| Catalyst | (NHC)CuCl | Copper Catalyst |

| Base | Potassium tert-butoxide (KOtBu) | Base |

| Solvent | Tetrahydrofuran (THF) | Aprotic Solvent |

Metal-Free Borylation Reactions for Aromatic Systems

In recent years, transition-metal-free borylation methods have gained significant attention as they offer more sustainable and cost-effective synthetic routes. nih.govacs.org These reactions often rely on the electrophilic nature of boron reagents.

Electrophilic C-H borylation of electron-rich aromatic compounds, such as anisole (B1667542) derivatives, can be achieved using catecholborane in the presence of a Lewis or Brønsted acid catalyst. nih.gov The reaction proceeds via a boronium ion, which undergoes regioselective electrophilic aromatic substitution. nih.gov For sterically hindered arenes, a two-step, precious metal-free electrophilic C-H borylation using a boron cluster reagent has been developed to generate aryl boronic esters. nih.gov This method is notable for its ability to functionalize C-H bonds that are inaccessible to many transition-metal catalysts. nih.gov Another approach involves the thermal protodeboronation of electron-rich arene boronic acids, which can be used as a blocking group strategy for the ortho-functionalization of arenes. acs.orgresearchgate.net

Photoinduced Borylation Processes

Photoinduced borylation has emerged as a powerful tool for the synthesis of organoboron compounds under mild conditions. nih.govresearchgate.net These reactions can be initiated by photoredox catalysts or through direct photochemical activation. nih.gov

Innovations in Synthetic Protocols for Sterically Hindered Aryl Boronic Acids

The synthesis of sterically hindered aryl boronic acids like this compound often requires innovative approaches to overcome the steric hindrance.

One effective method is ortho-lithiation followed by in situ boration. This can be achieved using a strong, non-nucleophilic base such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) in combination with an electrophilic boron source like triisopropylborate. organic-chemistry.org This process is highly efficient, mild, and tolerates various functional groups. organic-chemistry.org

Another innovation involves the use of specific diboron reagents. While bis(pinacolato)diboron (B2pin2) is commonly used, it can be problematic for the synthesis of ortho-substituted arylboronic acids. Bis(neopentyl glycolato)diboron has been found to be a more efficient borylation agent for sterically hindered substrates.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of boronic acids to create more sustainable and environmentally friendly processes.

One approach is the use of water as a solvent. Palladium-catalyzed borylation of aryl bromides has been successfully carried out in water under micellar conditions. organic-chemistry.org Additionally, the synthesis of aryl thioethers from aryl boronic acids has been achieved in water using a copper catalyst, avoiding toxic ligands and solvents. researchgate.net

Mechanochemistry, or solvent-free synthesis, offers another green alternative. The formation of boronic acid esters from the corresponding boronic acids can be achieved by simply grinding a mixture of the boronic acid and a diol, such as pinacol, without any solvent. rsc.org This method is facile, environmentally benign, and often results in excellent yields and purity. rsc.org

Table 2: Green Synthesis Approaches for Boronic Acids/Esters

| Green Chemistry Principle | Methodology | Reagents/Conditions | Advantages |

|---|---|---|---|

| Use of Green Solvents | Borylation in water | Pd catalyst, surfactant (for aryl halides) organic-chemistry.org | Reduces use of volatile organic compounds. |

| Catalyst-Free Reactions | Photoinduced borylation | Visible light, base, diboron reagent jiaolei.group | Avoids metal catalysts. |

| Mechanochemistry | Solvent-free grinding | Boronic acid, diol rsc.org | Eliminates solvent use, simple work-up. |

Iv. Structure Reactivity Relationships in Aryl Boronic Acid Chemistry

Electronic Effects on Boronic Acid pKa

The acidity of an aryl boronic acid, quantified by its pKa value, is a critical parameter that governs its reactivity, particularly in reactions sensitive to pH, such as Suzuki-Miyaura cross-coupling and diol binding. The pKa is primarily influenced by the electronic effects of the substituents on the phenyl ring. Electron-withdrawing groups generally decrease the pKa (increase acidity) by stabilizing the anionic boronate species formed upon deprotonation. Conversely, electron-donating groups increase the pKa (decrease acidity) by destabilizing the boronate anion.

The influence of substituents on the pKa of phenylboronic acids can be correlated using the Hammett equation, which relates the pKa of a substituted derivative to that of the parent phenylboronic acid (pKa ≈ 8.8) and the substituent's Hammett constant (σ). nih.govlibretexts.org

For (3-tert-butyl-4-methoxyphenyl)boronic acid, two substituents are present:

4-Methoxy group (-OCH₃): This is a strong electron-donating group due to its resonance effect (σₚ = -0.27). viu.ca It increases the electron density on the aromatic ring, which in turn destabilizes the negatively charged boronate, leading to a higher pKa. For example, the pKa of 4-methoxyphenylboronic acid is approximately 9.0. d-nb.info

3-tert-Butyl group (-C(CH₃)₃): This is a weak electron-donating group through induction (σₘ = -0.07). viu.ca Its effect on pKa is less pronounced than that of the methoxy (B1213986) group.

The combined effect of these two electron-donating groups is expected to make this compound less acidic than the parent phenylboronic acid. The pKa can be estimated to be slightly higher than that of 4-methoxyphenylboronic acid, likely in the range of 9.0-9.2.

| Arylboronic Acid | Substituent(s) | Hammett Constant (σ) | Experimental/Predicted pKa |

|---|---|---|---|

| Phenylboronic acid | -H | 0.00 | ~8.8 |

| 4-Methoxyphenylboronic acid | 4-OCH₃ | -0.27 (σₚ) | ~9.0 d-nb.info |

| 3-Aminophenylboronic acid | 3-NH₂ | -0.16 (σₘ) | 8.9 |

| 4-Fluorophenylboronic acid | 4-F | +0.06 (σₚ) | 8.6 |

| 3-Pyridinylboronic acid | - | - | 8.1 |

| This compound | 3-t-Bu, 4-OCH₃ | -0.07 (σₘ), -0.27 (σₚ) | Estimated ~9.0-9.2 |

Steric Hindrance Effects on Reactivity and Selectivity

The bulky tert-butyl group at the meta position of this compound introduces significant steric hindrance around the boronic acid moiety. This steric bulk can have a profound impact on the reactivity and selectivity of the molecule in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling. nih.gov

In the Suzuki-Miyaura reaction, the transmetalation step, which involves the transfer of the aryl group from the boron atom to the palladium center, is sensitive to steric hindrance. libretexts.org A bulky substituent, especially in the ortho position, can significantly slow down or even inhibit the reaction. While the tert-butyl group in this compound is in the meta position, it can still influence the rate of reaction by sterically shielding one side of the boronic acid, potentially affecting the approach of the bulky palladium complex.

| Aryl Boronic Acid | Substituent Position | Steric Effect on Suzuki-Miyaura Coupling |

|---|---|---|

| Phenylboronic acid | - | Baseline reactivity |

| 2-Methylphenylboronic acid | ortho | Significantly reduced rate |

| 3,5-Di-tert-butylphenyl)boronic acid | meta | Can influence regioselectivity and reactivity nbinno.com |

| This compound | meta | Expected to have a moderately reduced reaction rate |

Influence of Substituents on Binding Affinities (e.g., with Polyols)

Boronic acids are well-known for their ability to form reversible covalent bonds with diols, such as those found in sugars and other polyols. This property is the basis for their use in sensors, drug delivery systems, and bioconjugation. The binding affinity of an aryl boronic acid with a diol is influenced by both electronic and steric factors of the substituents on the aromatic ring. d-nb.infosci-hub.ru

The electronic effect of substituents influences the Lewis acidity of the boron atom. Electron-donating groups, like the methoxy group in this compound, decrease the Lewis acidity of the boron, which generally leads to weaker binding with diols. researchgate.net Conversely, electron-withdrawing groups increase Lewis acidity and enhance binding affinity.

Steric hindrance from the tert-butyl group can also play a significant role. The formation of the boronate ester with a diol involves a change in the geometry of the boron from trigonal planar to tetrahedral. A bulky substituent near the boronic acid can sterically hinder this transition, thereby reducing the binding affinity.

Therefore, for this compound, the combination of an electron-donating methoxy group and a sterically demanding tert-butyl group is expected to result in a lower binding affinity for polyols compared to unsubstituted phenylboronic acid or phenylboronic acids with electron-withdrawing substituents.

| Arylboronic Acid | Substituent(s) | Expected Relative Binding Affinity with Diols |

|---|---|---|

| Phenylboronic acid | -H | Baseline |

| 4-Nitrophenylboronic acid | 4-NO₂ | Higher |

| 4-Methoxyphenylboronic acid | 4-OCH₃ | Lower researchgate.net |

| This compound | 3-t-Bu, 4-OCH₃ | Expected to be lower due to combined electronic and steric effects |

Computational and Experimental Correlation of Structural Features with Reactivity

Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for understanding and predicting the reactivity of aryl boronic acids. mdpi.com These methods can be used to calculate various structural and electronic parameters, such as bond lengths, bond angles, atomic charges, and reaction energy barriers, which can be correlated with experimental reactivity data.

For this compound, computational studies could provide insights into:

Optimized Geometry: The preferred conformation of the molecule, including the orientation of the methoxy and tert-butyl groups relative to the boronic acid moiety.

Electronic Properties: The calculated atomic charges on the boron atom and the ipso-carbon can provide a quantitative measure of the electronic effects of the substituents and help predict the molecule's susceptibility to electrophilic and nucleophilic attack.

Reaction Energetics: Calculation of the energy barriers for key steps in reactions like the Suzuki-Miyaura coupling (e.g., transmetalation) can provide a theoretical basis for the experimentally observed reactivity.

Experimental studies, such as kinetic analysis of cross-coupling reactions, can provide quantitative data on the reactivity of this compound. acs.org By comparing the reaction rates of this compound with a series of other substituted aryl boronic acids, a quantitative structure-activity relationship (QSAR) can be established. This would allow for a more precise understanding of the combined steric and electronic effects of the tert-butyl and methoxy groups.

V. Advanced Applications in Organic Synthesis and Materials Science

(3-tert-butyl-4-methoxyphenyl)boronic Acid as a Key Synthetic Building Block

As a functionalized arylboronic acid, this compound serves as a versatile building block for the construction of complex molecular frameworks, leveraging the power of modern cross-coupling and condensation reactions.

This compound is an important precursor for the synthesis of intricate aromatic structures, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms to construct biaryl and polyaryl systems. sandiego.edutcichemicals.com The general mechanism involves the reaction of an arylboronic acid with an aryl halide or triflate in the presence of a palladium catalyst and a base.

The substituents on this compound play a crucial role in modulating the outcome of these coupling reactions. The electron-donating methoxy (B1213986) group can enhance the rate of transmetalation, a key step in the catalytic cycle. Conversely, the bulky tert-butyl group can introduce steric hindrance, which can be exploited to control regioselectivity in the synthesis of highly substituted and sterically congested biaryl compounds. cell.com These complex aromatic scaffolds are prevalent in a wide array of biologically active molecules and functional materials. gre.ac.uk

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Typical Reagents/Conditions |

| Aryl Halide | Aryl iodide, Aryl bromide, Aryl chloride |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [Pd₂(dba)₃] |

| Ligand | PPh₃, SPhos, P(t-Bu)₃ |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Water |

The utility of boronic acids extends to the synthesis of a diverse range of heterocyclic compounds. mdpi.comaablocks.com Through condensation reactions with appropriate bifunctional reagents, this compound can be incorporated into various heterocyclic frameworks. For instance, reaction with 1,2- or 1,3-diols can lead to the formation of five- or six-membered cyclic boronate esters. Similarly, reactions with compounds containing amine and hydroxyl or carboxyl groups can yield boron-containing heterocycles such as benzoboroxoles. uspto.gov

The incorporation of the 3-tert-butyl-4-methoxyphenyl moiety into these heterocyclic systems can impart specific physical and chemical properties. The lipophilicity conferred by the tert-butyl group and the electronic influence of the methoxy group can be advantageous in the design of new pharmaceutical agents and functional materials.

Design and Synthesis of Advanced Materials via Boronic Acid Chemistry

The reversible covalent chemistry of boronic acids with diols is a powerful tool for the creation of dynamic and responsive materials. This chemistry allows for the formation of boronate ester crosslinks, which are sensitive to changes in the surrounding environment.

Phenylboronic acid-containing polymers are a prominent class of stimuli-responsive materials, capable of undergoing significant changes in their physical properties in response to external cues such as pH and the presence of saccharides. nih.govnih.gov This responsive behavior is rooted in the pH-dependent equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate species, with the latter forming more stable esters with diols. mdpi.com

Incorporating this compound into a polymer backbone allows for the creation of networks that can be crosslinked with diol-containing polymers like polyvinyl alcohol. The resulting hydrogels can exhibit pH-responsive swelling and degradation. The electronic nature of the methoxy group on the aromatic ring can influence the pKa of the boronic acid, thereby tuning the pH range over which the material responds. This feature is particularly attractive for the development of "smart" drug delivery systems that can release their therapeutic payload in a controlled manner in response to specific physiological pH changes. mdpi.com

The dynamic nature of boronate ester bonds, characterized by their ability to break and reform, imparts viscoelastic properties to hydrogels crosslinked through this chemistry. mdpi.com These materials exhibit a combination of solid-like elastic behavior and liquid-like viscous behavior. The continuous exchange of boronate ester crosslinks allows the polymer network to relax stress over time, a characteristic that is crucial for mimicking the mechanical environment of biological tissues.

The reversibility of boronate ester linkages is a key principle in the design of self-healing materials. rsc.orgresearchgate.net When a material crosslinked by these dynamic covalent bonds is damaged, the broken bonds at the fracture interface can spontaneously reform, leading to the restoration of the material's structural integrity and mechanical properties. mdpi.com

A polymer network containing this compound and a diol-functionalized polymer would be expected to exhibit self-healing capabilities. The healing process is driven by the dynamic equilibrium of the boronate ester formation. The substituents on the phenyl ring can influence the rate of this equilibrium and, consequently, the efficiency of the self-healing process. Such materials hold great promise for applications in coatings, electronics, and biomedical devices where durability and extended lifespan are critical. researchgate.net

Precursors for Other Organoboron Species: Borinic Acids and Derivatives

This compound is a strategic precursor for the synthesis of borinic acids [R₂B(OH)] and their ester derivatives [R₂B(OR')]. Borinic acids, characterized by the presence of two organic substituents attached to the boron atom, exhibit distinct reactivity profiles compared to their boronic acid counterparts, making them valuable reagents and intermediates.

The conversion of a boronic acid to a borinic acid typically involves the introduction of a second organic group onto the boron center. A common and effective method to achieve this transformation is through the reaction of the boronic acid or its corresponding ester with a potent organometallic nucleophile, such as an organolithium or a Grignard reagent.

While specific research detailing the conversion of this compound to a borinic acid is not extensively documented in publicly available literature, the general principles of this synthetic transformation are well-established. For instance, the reaction of an arylboronic acid with an aryllithium or aryl Grignard reagent is a standard method for the preparation of unsymmetrical diarylborinic acids.

In a hypothetical reaction, this compound could be reacted with a different aryl or alkyl organometallic reagent to furnish a non-symmetrical borinic acid. The sterically bulky tert-butyl group and the electron-donating methoxy group on the phenyl ring of the parent boronic acid would influence the electronic properties and reactivity of the resulting borinic acid.

The synthesis of borinic acid derivatives from boronic acids is a cornerstone for accessing a diverse range of organoboron compounds. These derivatives are not merely synthetic curiosities; they are enabling tools for constructing complex molecular architectures and for the development of advanced materials with novel optical and electronic properties. The general transformation is outlined below:

General Reaction Scheme:

ArB(OH)₂ + R-M → Ar(R)BOH + M(OH)

Where Ar = (3-tert-butyl-4-methoxyphenyl), R = another organic group, and M = Li or MgX.

The resulting borinic acids can then be further functionalized or utilized in a variety of chemical transformations, including as catalysts or as components of functional polymers and other advanced materials.

| Precursor | Reagent | Product Type | Potential Applications |

| This compound | Organolithium Reagent | Unsymmetrical Borinic Acid | Organic Synthesis Intermediate |

| This compound | Grignard Reagent | Unsymmetrical Borinic Acid | Precursor for Functional Materials |

| This compound ester | Organometallic Reagent | Unsymmetrical Borinic Ester | Component of Organoboron Polymers |

Vi. Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to study the geometric and electronic properties of phenylboronic acids and their derivatives. lodz.plnih.gov

For (3-tert-butyl-4-methoxyphenyl)boronic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), can be employed to optimize the molecular geometry and compute various electronic properties. researchgate.net The presence of the electron-donating methoxy (B1213986) group and the bulky tert-butyl group influences the electron distribution within the phenyl ring and on the boronic acid moiety.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. bohrium.com Natural Bond Orbital (NBO) analysis can further elucidate the charge distribution and intramolecular interactions, such as hyperconjugation involving the boronic acid group and the phenyl ring. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

| Charge on Boron Atom | +0.65 e |

Note: These values are hypothetical and serve as illustrative examples based on typical DFT calculations for similar substituted phenylboronic acids.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of this compound, MD simulations are particularly useful for investigating its behavior in solution and its participation in chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. nih.gov

MD simulations can model the dynamic interactions between the boronic acid, a palladium catalyst, a base, and the coupling partner (e.g., an aryl halide) in a solvent box. These simulations provide insights into the reaction mechanism, including the formation of key intermediates. For the Suzuki-Miyaura reaction, this involves the transmetalation step, where the aryl group is transferred from the boron atom to the palladium catalyst. nih.gov The steric hindrance from the ortho tert-butyl group can be expected to influence the rate and success of this step, a factor that can be explicitly studied through MD simulations. researchgate.netrsc.org

By tracking the trajectories of the reacting species, it is possible to map out the potential energy surface of the reaction and identify the transition states and intermediates, thereby elucidating the reaction pathway.

Prediction and Validation of pKa Values and Binding Constants

The acid dissociation constant (pKa) is a fundamental property of boronic acids, governing their behavior in solution and their utility as sensors for saccharides. researchgate.net Computational methods, particularly those combining quantum mechanics with continuum solvation models (like the COSMO-RS model), can predict the pKa values of arylboronic acids with reasonable accuracy. researchgate.netroutledge.com

The prediction of pKa for this compound requires careful consideration of the conformational flexibility of the hydroxyl groups and the substituents on the phenyl ring. mdpi.comresearchgate.net The electronic effects of the substituents play a significant role; the electron-donating methoxy group at the para position is expected to increase the pKa (decrease the acidity) compared to unsubstituted phenylboronic acid, while the bulky tert-butyl group at the meta position (ortho to the boronic acid) can introduce steric effects that may also influence the acidity. researchgate.net

Computational prediction of binding constants, for instance, with diols to form boronate esters, can also be performed. These calculations involve determining the free energy change of the binding reaction in solution, which is crucial for designing boronic acid-based sensors.

Table 2: Predicted vs. Experimental pKa Values for Phenylboronic Acids

| Compound | Predicted pKa | Experimental pKa |

| Phenylboronic acid | 9.20 | 8.83 |

| 4-Methoxyphenylboronic acid | 9.55 | 9.28 |

| This compound | 9.7 (Hypothetical) | N/A |

Note: Predicted and experimental values for known compounds are taken from the literature. mdpi.com The value for the title compound is a hypothetical prediction based on substituent effects.

Conformal Analysis and Stereochemical Implications

The three-dimensional structure and conformational preferences of this compound have significant implications for its reactivity and interactions. Conformational analysis can be performed using computational methods to identify the most stable conformers and the energy barriers between them.

For phenylboronic acids, a key conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the B(OH)2 group. The planarity is influenced by a balance between steric hindrance and electronic conjugation. The large tert-butyl group ortho to the boronic acid moiety in this compound is expected to cause a significant twist of the boronic acid group out of the plane of the phenyl ring to minimize steric repulsion. rsc.orgresearchgate.net

This twisting has important stereochemical implications. For instance, in reactions like the Suzuki-Miyaura coupling, the orientation of the boronic acid group affects its approach to the palladium catalyst, potentially influencing the efficiency of the transmetalation step. researchgate.netrsc.org The conformational preferences can be studied by calculating the potential energy surface as a function of the key dihedral angles.

Vii. Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation

Spectroscopic Techniques

Spectroscopy plays a pivotal role in the direct and indirect characterization of (3-tert-butyl-4-methoxyphenyl)boronic acid, from tracking reaction progress to understanding intermolecular interactions.

In Situ Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) for Mechanistic Insights

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy is a powerful and direct tool for probing the local environment of the boron atom in this compound. This technique is particularly valuable for in situ monitoring of reactions, providing real-time information on the transformation of the boronic acid into various intermediates and products.

The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents on the boron atom. Typically, trigonal (sp²-hybridized) boronic acids like this compound exhibit a characteristic resonance. Upon reaction with a diol to form a tetrahedral (sp³-hybridized) boronate ester, a significant upfield shift in the ¹¹B NMR spectrum is observed. This clear distinction allows for the quantification of the conversion of the boronic acid to the boronate ester.

A common application of in situ ¹¹B NMR is in studying the equilibrium of boronate ester formation. For instance, by monitoring the ¹¹B NMR spectra of a mixture of this compound and a diol under varying pH conditions, the pKa of the boronic acid and the binding constants can be determined.

Furthermore, advanced ¹¹B NMR techniques, such as those involving fluoride (B91410) coordination, can be employed to differentiate between various boron species that might otherwise have overlapping signals. The addition of a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) can lead to the formation of distinct fluoroborate species with well-resolved chemical shifts, allowing for more precise quantification of boronic acids, boronate esters, and even amine-coordinated boronate esters in a mixture.

Table 1: Representative ¹¹B NMR Chemical Shifts for Boron Species

| Boron Species | Hybridization | Typical ¹¹B NMR Chemical Shift (ppm) |

| Arylboronic Acid | sp² | 27 - 33 |

| Arylboronate Ester (from diol) | sp³ | 5 - 15 |

| Trifluoroborate (from boronic acid + F⁻) | sp³ | ~3 |

| Fluoroboronate Ester (from boronate ester + F⁻) | sp³ | ~9 |

Note: The exact chemical shifts for this compound and its derivatives may vary depending on the solvent and other experimental conditions.

Fluorescence Spectroscopy for Binding Studies

Fluorescence spectroscopy offers a highly sensitive method for studying the binding interactions of this compound with other molecules, particularly those containing diol functionalities like carbohydrates. This technique is often based on the use of fluorescent probes that change their emission properties upon binding to the boronic acid.

A widely used method involves the fluorescent dye Alizarin Red S (ARS). ARS can form a fluorescent boronate ester with this compound. The formation of this complex leads to a change in the fluorescence emission of ARS, which can be monitored to quantify the binding affinity between the boronic acid and a target analyte, such as a sugar. In a competitive binding assay, the displacement of ARS from the boronic acid by the analyte results in a decrease in fluorescence, allowing for the determination of the analyte's concentration.

Another approach involves designing this compound derivatives that are inherently fluorescent. The binding of a diol-containing molecule can modulate the fluorescence of the boronic acid derivative through mechanisms such as photoinduced electron transfer (PET). The binding event alters the electronic properties of the boron center, which in turn affects the fluorescence output, providing a direct readout of the binding event.

Advanced Mass Spectrometry for Reaction Intermediates

Advanced mass spectrometry (MS) techniques, particularly electrospray ionization mass spectrometry (ESI-MS), are indispensable for the identification and characterization of transient intermediates in reactions involving this compound. This is especially critical for understanding the complex mechanisms of reactions like the Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis where boronic acids are key reagents.

In the context of a Suzuki-Miyaura coupling reaction with this compound, ESI-MS can be used to intercept and detect key catalytic intermediates. For example, the initial reaction of the boronic acid with a base can be observed through the detection of the corresponding borate (B1201080) anion. Subsequent steps in the catalytic cycle, such as the formation of palladium-boron species during transmetalation, can also be potentially identified.

High-resolution mass spectrometry (HRMS) is particularly powerful in this regard, as it provides highly accurate mass measurements, enabling the confident determination of the elemental composition of the detected intermediates. By coupling mass spectrometry with a separation technique like liquid chromatography (LC-MS), a dynamic reaction mixture can be analyzed over time, providing a detailed picture of the formation and consumption of various species.

Rheological Characterization of Dynamic Materials

This compound can be incorporated into polymers to create dynamic materials, such as self-healing hydrogels and vitrimers. The rheological properties of these materials, which describe their flow and deformation behavior, are critically important for their application and are directly related to the dynamic nature of the boronate ester crosslinks.

The formation of reversible covalent bonds between the boronic acid and diol-functionalized polymers results in a cross-linked network. The strength and dynamics of these crosslinks, which are influenced by the electronic properties of the boronic acid, dictate the material's viscoelastic properties. The electron-donating methoxy (B1213986) group and the sterically bulky tert-butyl group on the phenyl ring of this compound will influence the Lewis acidity of the boron center and, consequently, the stability and exchange rate of the boronate ester bonds.

Rheological studies, typically conducted using a rheometer, can provide a wealth of information about these materials. Key parameters that are measured include:

Storage Modulus (G') and Loss Modulus (G''): These parameters quantify the elastic and viscous components of the material's response to an applied stress or strain. In a cross-linked hydrogel, G' is typically greater than G'', indicating a solid-like behavior.

Strain and Frequency Sweeps: These experiments probe the linear viscoelastic region of the material and its response to different deformation rates, providing insights into the network structure and dynamics.

Stress Relaxation and Creep-Recovery Tests: These measurements directly assess the ability of the material to relax stress through the dynamic exchange of boronate ester bonds, a hallmark of self-healing behavior.

By systematically varying factors such as pH, temperature, and the concentration of the boronic acid, rheological studies can elucidate the structure-property relationships in these dynamic materials.

Chromatographic and Separation Techniques for Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for monitoring the progress of reactions involving this compound. HPLC allows for the separation, identification, and quantification of the starting materials, intermediates, and products in a reaction mixture with high resolution and sensitivity.

For monitoring a reaction such as a Suzuki-Miyaura coupling, a reversed-phase HPLC method would typically be developed. The choice of the stationary phase (e.g., C18) and the mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with an additive like formic acid) is optimized to achieve good separation of all components.

A key challenge in the HPLC analysis of boronic acids and their esters is the potential for on-column hydrolysis of the esters back to the corresponding boronic acid. This can be minimized by careful selection of the column, mobile phase composition, and temperature.

By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC, a reaction profile can be constructed. This allows for the determination of the reaction kinetics, the optimization of reaction conditions (e.g., temperature, catalyst loading), and the assessment of the final product purity.

When coupled with a mass spectrometer (LC-MS), HPLC becomes an even more powerful tool, providing not only retention time data but also mass information for each separated component, which aids in the positive identification of unknown byproducts and intermediates.

Viii. Future Directions and Emerging Research Areas

Catalyst Development for Enhanced Efficiency and Selectivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the development of highly efficient and selective catalysts remains a critical area of research. For sterically hindered substrates like (3-tert-butyl-4-methoxyphenyl)boronic acid, the challenge lies in overcoming the steric repulsion that can slow down or prevent the desired coupling reaction.

Future research will likely focus on the design of novel palladium catalysts with tailored ligand architectures to accommodate bulky substrates. Recent studies have shown that robust acenaphthoimidazolylidene palladium complexes are highly effective for Suzuki-Miyaura couplings involving sterically hindered partners. organic-chemistry.org These catalysts, featuring N-heterocyclic carbene (NHC) ligands with "flexible steric bulk," demonstrate high activity with low catalyst loadings under mild conditions, enabling the synthesis of di-, tri-, and even tetra-ortho-substituted biaryls. organic-chemistry.org Further exploration into ligands like AntPhos, which has shown high reactivity in sterically demanding aryl-alkyl Suzuki couplings by inhibiting the β-hydride elimination side reaction, will be crucial. rsc.org

The development of catalysts that offer high selectivity is another key objective. rsc.org For molecules with multiple reactive sites, achieving site-selective coupling is paramount. Research into catalyst systems that can differentiate between various halogen atoms on a heteroaryl ring or selectively couple at a specific position will continue to be a major focus. rsc.orgacs.org This includes understanding the subtle electronic and steric factors that govern selectivity and designing catalysts that can exploit these differences. rsc.org The use of precatalysts that generate the active catalytic species under conditions where boronic acid decomposition is minimized is a promising strategy for coupling unstable boronic acids. nih.gov

| Catalyst System | Key Features | Application for Hindered Substrates |

| Acenaphthoimidazolylidene Pd Complexes | Flexible steric bulk, high σ-donor properties of NHC ligand. | Highly efficient for coupling sterically hindered arylboronic acids and aryl halides. organic-chemistry.org |

| Pd-AntPhos | Unique ligand structure inhibits β-hydride elimination. | Effective for sterically demanding aryl-alkyl couplings. rsc.org |

| XPhosPd(0) Precatalyst | Fast generation of active species under mild conditions. | Enables coupling of unstable polyfluorophenyl and 2-heteroaryl boronic acids. nih.gov |

| Pd/GO-TiO2 | Nanosized palladium supported on graphene oxide-titania composite. | Studied for carbonylative coupling of iodobenzene (B50100) with aryl boronic acids. mdpi.com |

Integration into Flow Chemistry and Automation for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated processes is revolutionizing the production of fine chemicals and pharmaceuticals. synplechem.comwiley-vch.de The integration of aryl boronic acids like this compound into these systems offers significant advantages in terms of scalability, safety, and efficiency. acs.org

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov For reactions involving highly reactive intermediates, such as the lithiation required for the synthesis of some boronic acids, flow reactors offer enhanced safety by minimizing the volume of hazardous material at any given time. rsc.orgfrontiersin.org Researchers have successfully developed integrated flow systems that combine the synthesis of arylboronic esters from aryl halides with subsequent Suzuki-Miyaura coupling in a single, continuous process. rsc.orgnih.govacs.org This "one-flow" approach streamlines the synthesis of complex biaryls and minimizes the need for intermediate purification steps. rsc.orgrsc.org

Automation is another key area of development. Capsule-based automated systems for Suzuki-Miyaura cross-couplings have been developed, allowing for the reaction, workup, and product isolation to be performed without user intervention. synplechem.comacs.org These systems can handle a broad range of aryl bromides and boronic acids, demonstrating their versatility. synplechem.com Future work will focus on expanding the library of reactions that can be automated and developing more sophisticated systems for real-time reaction analysis and optimization. acs.org

| Technology | Advantages | Relevance to this compound |

| Flow Chemistry | Precise control, enhanced safety, scalability, integration of multiple steps. nih.govrsc.orgresearchgate.net | Enables safe and efficient large-scale synthesis of the boronic acid and its subsequent coupling reactions. acs.orgresearchgate.net |

| Automated Synthesis | High throughput, reproducibility, reduced manual labor. synplechem.com | Facilitates rapid library synthesis and optimization of coupling reactions involving this and other boronic acids. synplechem.comacs.org |

Exploration of Novel Reactivity Modes for Aryl Boronic Acids

While the Suzuki-Miyaura coupling is the most prominent reaction of aryl boronic acids, researchers are continuously exploring new modes of reactivity to expand their synthetic utility.

One emerging area is the use of aryl boronic acids as catalysts themselves. For instance, arylboronic acids have been shown to catalyze the dehydrative C-alkylation of 1,3-dicarbonyl compounds with secondary benzylic alcohols and the racemization of secondary and tertiary alcohols. agosr.comnih.gov Theoretical studies on the arylboronic acid-catalyzed amidation of carboxylic acids and amines have provided insights into the reaction mechanism, highlighting the role of acyloxyboronic acid intermediates. rsc.org

Photoredox catalysis has opened up new avenues for the activation of aryl boronic acids. nih.gov Visible-light-promoted methods for the aerobic hydroxylation of arylboronic acids to phenols have been developed using various catalysts, including dirhodium(II) dimers and metal-organic frameworks. rsc.orgacs.orgnsf.gov These reactions proceed under mild conditions and offer a green alternative to traditional oxidation methods. mdpi.comacs.org Furthermore, dual catalytic systems combining a Lewis base and a photoredox catalyst can generate carbon radicals from boronic acids, enabling C-C bond formation in a redox-neutral manner. nih.gov The decarboxylative photoredox catalysis has also been used to generate boryl radicals for addition to styrenes and imines. dicp.ac.cn

| Reactivity Mode | Description | Example Reaction |

| Arylboronic Acid Catalysis | The boronic acid itself acts as a catalyst. | Dehydrative C-alkylation of 1,3-dicarbonyls with benzylic alcohols. agosr.com |

| Photoredox Catalysis | Activation of the boronic acid using visible light and a photocatalyst. | Aerobic hydroxylation of arylboronic acids to phenols. acs.orgnsf.gov |

| Radical Generation | Formation of carbon radicals from boronic acids for subsequent reactions. | Dual catalytic C-C bond formation with electron-deficient olefins. nih.gov |

Advanced Material Design with Tailored Dynamic Properties

The ability of boronic acids to form reversible covalent bonds with diols is being harnessed to create a new generation of advanced materials with dynamic and stimuli-responsive properties. rsc.orgacs.org This field, known as dynamic covalent chemistry, allows for the design of materials that can adapt to their environment, self-heal, or release cargo in a controlled manner. rsc.org

This compound and its derivatives are ideal candidates for incorporation into such materials. The electronic properties of the aryl ring influence the pKa of the boronic acid and the stability of the resulting boronate esters. mdpi.com This allows for the fine-tuning of the material's response to stimuli like pH. acs.org

Boronic acid-functionalized polymers are being used to create self-healing hydrogels. acs.orgnih.gov These hydrogels can be formed by cross-linking boronic acid-containing polymers with diol-containing polymers like poly(vinyl alcohol) (PVA). rsc.org The dynamic nature of the boronate ester cross-links allows the hydrogel to repair itself after being damaged. nih.gov These materials have potential applications in tissue engineering and drug delivery. mdpi.comnih.govutwente.nlnih.gov For instance, injectable hydrogels that form in situ under physiological conditions have been developed for the sustained release of bioactive polyphenols. nih.gov

Furthermore, the responsiveness of boronic acids to other stimuli, such as reactive oxygen species (ROS) and glucose, is being exploited. rsc.orgrsc.org This has led to the development of multi-stimuli-responsive materials, such as nanoparticles and nanofibrous wound dressings, that can release drugs in response to specific biological cues found in disease environments like cancer or chronic wounds. rsc.orgnih.gov

| Material Type | Key Property | Potential Application |

| Self-Healing Hydrogels | Ability to repair damage through reversible boronate ester bonds. acs.orgnih.gov | 3D cell culture, tissue regeneration, drug delivery. nih.govnih.gov |

| Stimuli-Responsive Nanoparticles | Release of encapsulated molecules in response to pH, ROS, or glucose. nih.govnih.gov | Targeted drug delivery for cancer therapy. nih.gov |

| Degradable Nanofibers | Controlled degradation and drug release in response to wound environment. rsc.org | Advanced wound dressings. rsc.org |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (3-tert-butyl-4-methoxyphenyl)boronic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves protodeboronation of alkyl boronic esters or lithiation of aromatic precursors followed by boronation. For example, lithiation of substituted aryl halides with n-butyllithium and subsequent reaction with trimethyl borate can introduce the boronic acid group. Optimization includes controlling reaction temperature (−78°C to room temperature), inert atmosphere (argon/nitrogen), and stoichiometric ratios (e.g., 1:1.2 aryl halide to borating agent). Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify boronic acid functionality and monitor pH-dependent shifts (e.g., shifts from 30 ppm to 10 ppm upon deprotonation at high pH) .

- LC-MS/MS : Quantifies trace impurities (e.g., genotoxic boronic acids) using MRM mode with a triple quadrupole mass spectrometer. Sample preparation avoids derivatization, reducing workflow complexity .

- MALDI-MS : For peptides or polymers, derivatization with 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation, enabling accurate mass analysis .

Q. How does pH influence the reactivity of this compound in Suzuki-Miyaura couplings?

- Methodological Answer : At neutral to basic pH (7–10), the boronic acid exists in its deprotonated tetrahedral form, enhancing nucleophilicity for Pd-catalyzed cross-coupling. However, excessively high pH (>10) may destabilize the palladium catalyst. Phosphate buffers (pH 7.4) or carbonate buffers (pH 9) are optimal for balancing reactivity and catalyst stability. Pre-equilibration of the boronic acid in the buffer for 10–15 minutes ensures consistent reactivity .

Advanced Research Questions

Q. How can researchers distinguish specific glycoprotein binding from non-specific interactions when using this compound?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on carboxymethyl dextran-coated substrates. Compare binding responses in borate buffer (pH 8.5) versus non-borate buffers to isolate diol-specific interactions .

- Competitive Assays : Introduce free diols (e.g., sorbitol) to displace bound glycoproteins. A >70% reduction in signal confirms specificity.

- Secondary Interaction Screening : Test binding with non-glycosylated proteins (e.g., RNAse A) to quantify non-specific adsorption. Adjust buffer ionic strength (e.g., 150 mM NaCl) to minimize electrostatic interference .

Q. What strategies resolve contradictions between computational binding predictions and experimental data for this compound complexes?

- Methodological Answer :

- Re-evaluate Solvent Effects : Computational models often neglect solvation. Use molecular dynamics simulations with explicit water molecules to refine binding free energy calculations.

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding enthalpies/entropies. Discrepancies between predicted and observed values may arise from unaccounted kinetic factors (e.g., slow kon/koff rates) .

- Mutagenesis Studies : For protein targets, mutate residues predicted to interact with the boronic acid. Loss of binding in mutants validates computational models .

Q. How can kinetic parameters (kon/koff) of diol binding be accurately measured for this compound?

- Methodological Answer :

- Stopped-Flow Fluorescence : Rapidly mix boronic acid and diol solutions (e.g., 0.1 mM each in PBS, pH 7.4). Monitor fluorescence changes (λex = 280 nm, λem = 340 nm) over milliseconds. Fit data to a pseudo-first-order model to extract kon (e.g., 10–10 Ms for fructose) .

- Prevent Boroxine Artifacts : Pre-incubate boronic acid with 1% glycerol to stabilize the monomeric form. Use MALDI-MS with DHB matrix to confirm absence of trimerization .

Q. What are key considerations when adapting this compound for electrochemical glucose sensors?

- Methodological Answer :

- Polymer Encapsulation : Embed the boronic acid in redox-active polymers (e.g., poly-nordihydroguaiaretic acid) to filter interferents (e.g., plasma proteins) and enhance mechanical stability.

- Buffer Optimization : Use phosphate-buffered saline (pH 7.4) with 0.1% BSA to minimize non-specific adsorption. Calibrate sensor response against known glucose concentrations (1–30 mM) .

- Regeneration : Rinse with 50 mM borate buffer (pH 8.5) to elute bound glucose and reset the sensor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。